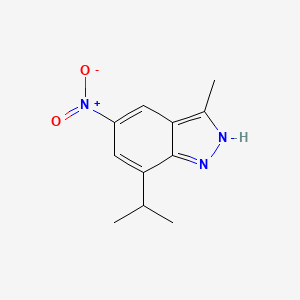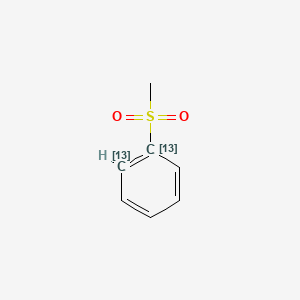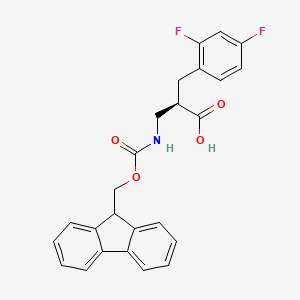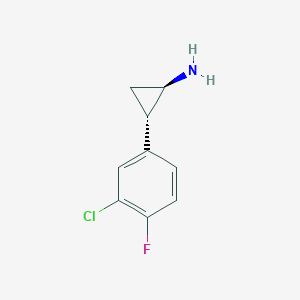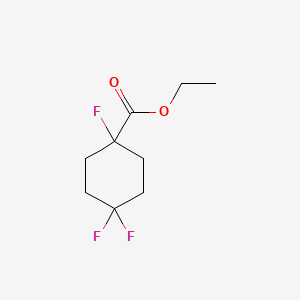
Ethyl 1,4,4-trifluorocyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1,4,4-trifluorocyclohexane-1-carboxylate is an organic compound with the molecular formula C9H13F3O2 It is a derivative of cyclohexane, where three fluorine atoms are attached to the cyclohexane ring, and an ethyl ester group is attached to the carboxylate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,4,4-trifluorocyclohexane-1-carboxylate typically involves the fluorination of cyclohexane derivatives followed by esterification. One common method is the reaction of 1,4,4-trifluorocyclohexane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity. The esterification step is typically carried out in large reactors with continuous monitoring of temperature and pressure to optimize the reaction efficiency.
化学反応の分析
Types of Reactions
Ethyl 1,4,4-trifluorocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Ethyl 1,4,4-trifluorocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique fluorine content makes it useful in studying fluorine’s effects on biological systems and in designing fluorinated biomolecules.
Medicine: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism by which ethyl 1,4,4-trifluorocyclohexane-1-carboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Ethyl 4,4-difluorocyclohexane-1-carboxylate: This compound is similar but has two fluorine atoms instead of three.
Ethyl 1-(trifluoromethyl)cyclohexane-1-carboxylate: Another similar compound with a trifluoromethyl group attached to the cyclohexane ring.
Uniqueness
Ethyl 1,4,4-trifluorocyclohexane-1-carboxylate is unique due to the specific positioning of the fluorine atoms and the ethyl ester group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C9H13F3O2 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC名 |
ethyl 1,4,4-trifluorocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H13F3O2/c1-2-14-7(13)8(10)3-5-9(11,12)6-4-8/h2-6H2,1H3 |
InChIキー |
JYFCJTAWTLRKOJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CCC(CC1)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


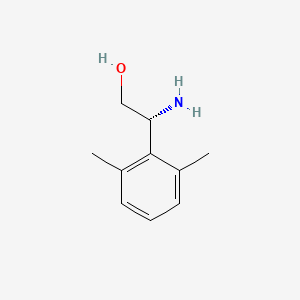
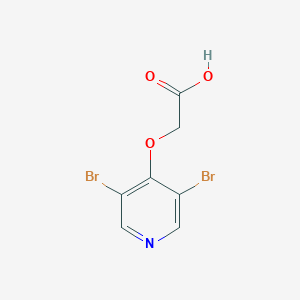
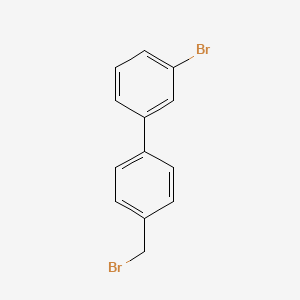
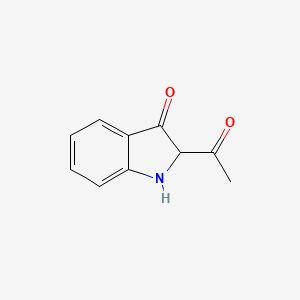
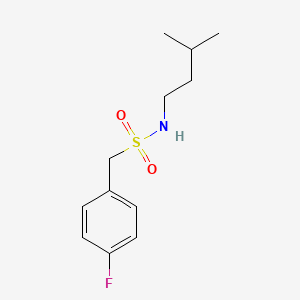
![5-Ethynylbenzo[b]thiophene](/img/structure/B12954287.png)
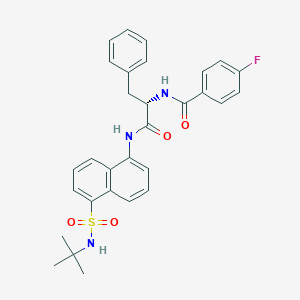
![tert-Butyl (3aS,9bS)-5-oxo-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]isoquinoline-2-carboxylate](/img/structure/B12954296.png)

![tert-Butyl (8-oxa-2-azaspiro[4.5]decan-6-yl)carbamate](/img/structure/B12954311.png)
